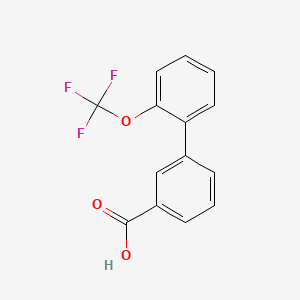

2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid

Description

Properties

IUPAC Name |

3-[2-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(18)19/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIWIUNVLRWUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588081 | |

| Record name | 2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765276-04-8 | |

| Record name | 2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Representative Experimental Procedure (Based on Analogous Biphenyl Carboxylic Acids)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Suzuki Coupling | Aryl bromide (e.g., 4-bromobiphenyl-3-carboxylic acid derivative), trifluoromethoxyphenylboronic acid, Pd(PPh3)4 (2–5 mol%), K2CO3, 1,4-dioxane/H2O (4:1), 80°C, 16 h | Formation of biphenyl core with trifluoromethoxy substituent |

| 2. Hydrolysis (if needed) | Acidic or basic aqueous workup | Conversion of ester intermediates to carboxylic acid |

| 3. Purification | Column chromatography (ethyl acetate/petroleum ether) or recrystallization | Isolation of pure 2'-(trifluoromethoxy)biphenyl-3-carboxylic acid |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR: Aromatic protons appear between δ 6.8–8.2 ppm; hydroxyl proton (if present) at δ 5.5–6.5 ppm.

- ^13C NMR: Carboxylic acid carbon at δ ~170–175 ppm; trifluoromethoxy carbons show characteristic splitting due to ^19F coupling.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula with mass accuracy within ±3 ppm.

- Infrared Spectroscopy (IR): Characteristic peaks for carboxylic acid C=O stretch (~1700 cm^-1) and OCF3 group vibrations.

- Purity Assessment: Chromatographic techniques confirm >95% purity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4 (2–5 mol%) | Palladium(0) catalyst |

| Base | K2CO3 or Na2CO3 (1 eq. or slight excess) | Facilitates coupling and substitution |

| Solvent | 1,4-Dioxane/H2O (4:1), THF, or DMF | Choice affects yield and purity |

| Temperature | 60–100°C (commonly 80°C) | Optimized for reaction rate |

| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |

| Purification | Column chromatography or recrystallization | Essential for high purity |

| Yield | Typically 70–85% | Depends on substrate and conditions |

Research Findings and Optimization Insights

- Solvent choice critically influences reaction efficiency; polar aprotic solvents like DMF and acetonitrile improve nucleophilic substitution yields.

- Using sodium or potassium carbonate as base enhances product purity and yield in nucleophilic steps.

- Suzuki coupling parameters such as catalyst loading and temperature must be balanced to minimize side reactions and palladium residue.

- Purification methods such as recrystallization with ethyl acetate/hexane mixtures yield high-purity products suitable for pharmaceutical applications.

- Structural confirmation through combined spectroscopic methods ensures the integrity of the trifluoromethoxy and carboxylic acid groups.

Chemical Reactions Analysis

Types of Reactions: 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

TFBC has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Properties : Research indicates that TFBC may inhibit specific enzymes involved in inflammatory pathways, suggesting its application in treating inflammatory diseases.

- Drug Development : The compound's binding affinity for certain biological macromolecules highlights its potential as a lead compound in drug discovery. Ongoing studies aim to elucidate its mechanism of action and enhance efficacy through structural modifications.

- Bioactive Compound : TFBC has been explored for its role as a bioactive compound, particularly in the design of fluorinated pharmaceuticals. The presence of fluorine atoms often correlates with increased potency and selectivity in drug candidates .

Materials Science

TFBC's unique chemical properties make it suitable for applications in materials science:

- Advanced Materials Production : The compound can be utilized in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity allow for modifications that enhance material properties.

- Chemical Synthesis : TFBC serves as a building block for synthesizing complex organic molecules. It can undergo various chemical reactions, such as substitution and coupling reactions, to form diverse derivatives.

Organic Synthesis

TFBC is a valuable reagent in organic chemistry due to its ability to participate in multiple types of reactions:

- Substitution Reactions : The carboxylic acid group allows for nucleophilic substitution, introducing new functional groups into the biphenyl structure.

- Coupling Reactions : It can be involved in coupling reactions like Suzuki-Miyaura or Heck reactions, which are essential for constructing biphenyl derivatives with specific functionalities.

Case Study 1: Anti-inflammatory Activity

A study demonstrated that TFBC exhibited significant inhibition of specific enzymes linked to inflammatory responses. The results indicated potential therapeutic benefits for conditions such as arthritis and other inflammatory diseases.

Case Study 2: Drug Development Insights

Research on TFBC's analogs revealed that modifications to the biphenyl structure could enhance binding affinity to therapeutic targets, leading to improved drug candidates for various diseases. This highlights the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and molecular features of 2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid and its analogs:

Key Observations:

- Substituent Position : The 2'-OCF₃ group in the target compound creates steric and electronic effects distinct from 3' and 4' isomers. For instance, the 3'-OCF₃ analog may exhibit different binding affinities in drug-receptor interactions due to spatial orientation .

- Electron-Withdrawing Effects : Compounds with -OCF₃ or -CF₃ groups (e.g., 2',4-Difluoro-3'-CF₃ derivative) show stronger electron-withdrawing effects than those with -F or -OCH₃, increasing carboxylic acid acidity .

- Polarity and Solubility : The introduction of -OH (as in 4-Hydroxy-2'-OCF₃) improves water solubility but may reduce metabolic stability compared to the target compound .

Biological Activity

2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid (TFBC) is an organic compound with a unique biphenyl structure characterized by a trifluoromethoxy group at the 2' position and a carboxylic acid group at the 3-position. Its chemical formula is C14H10F3O3, with a molecular weight of approximately 288.22 g/mol. The presence of the trifluoromethoxy group significantly affects its chemical properties and biological activity, making it a compound of interest in medicinal chemistry and materials science.

The trifluoromethoxy group enhances the lipophilicity of TFBC, potentially improving its bioavailability and interaction with biological targets. The synthesis of TFBC can be achieved through various methods, including palladium-mediated coupling reactions and other organic synthesis techniques.

Potential Synthetic Routes:

- Palladium-Mediated Coupling: This method involves the coupling of commercially available precursors to form the biphenyl structure.

- Functional Group Modifications: Structural modifications can lead to derivatives with enhanced biological properties.

Biological Activity

Research indicates that TFBC exhibits various biological activities, particularly as a potential therapeutic agent. Its interactions with biological macromolecules have shown promising results, particularly in anti-inflammatory pathways and enzyme inhibition.

Key Biological Activities:

- Anti-Inflammatory Properties: TFBC has been studied for its ability to inhibit enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases.

- Enzyme Inhibition: The compound interacts with specific enzymes, which may play a role in disease pathways, indicating its potential as a drug candidate.

- Antimicrobial Activity: Preliminary studies suggest that TFBC may possess antimicrobial properties, although further research is needed to quantify this activity.

While the specific mechanism of action for TFBC remains under investigation, it is believed that the trifluoromethoxy group enhances its ability to penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological processes, including enzyme activity and receptor binding.

Comparative Analysis with Similar Compounds

The uniqueness of TFBC lies in its specific combination of functional groups and their positions on the biphenyl structure. This arrangement not only affects its reactivity but also enhances its potential biological activity compared to similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid | Fluoro group instead of trifluoro | Moderate anti-inflammatory |

| 4-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid | Different substitution pattern on biphenyl | Limited studies available |

| 2'-(Difluoromethoxy)biphenyl-3-carboxylic acid | Difluoromethoxy instead of trifluoro | Antimicrobial properties noted |

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of TFBC:

- In Vitro Studies: Research has demonstrated that TFBC exhibits significant inhibition against specific enzymes involved in disease pathways, suggesting its potential as a therapeutic agent.

- Binding Affinity Studies: Binding assays have indicated that TFBC has a favorable binding affinity for certain biological receptors, which is crucial for drug development.

Example Study Findings:

- A study indicated that TFBC showed promising anti-inflammatory effects in cellular models, reducing pro-inflammatory cytokine production.

- Another investigation highlighted its potential role in modulating enzyme activities related to metabolic disorders.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid?

- Methodology :

- Step 1 : Start with a biphenyl scaffold functionalized at the 3-position. Introduce the trifluoromethoxy group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling using a trifluoromethoxy-containing boronic acid derivative.

- Step 2 : Protect the carboxylic acid group during synthesis to avoid side reactions. Use tert-butyl or methyl esters, which can be deprotected post-synthesis using acidic or basic conditions.

- Step 3 : Purify intermediates via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and final product via recrystallization from ethanol or DMSO.

- Characterization : Confirm structure using H and C NMR, LRMS/HRMS, and elemental analysis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology :

- NMR Analysis : Use deuterated DMSO or CDCl for H and C NMR. Key peaks include:

- Trifluoromethoxy (-OCF): F NMR at δ -58 ppm (singlet).

- Biphenyl protons: Distinct aromatic splitting patterns in H NMR (δ 7.2–8.0 ppm).

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H] with exact mass (e.g., CHFO: calc. 299.0534).

- Elemental Analysis : Validate C, H, F, and O percentages within ±0.3% of theoretical values .

Q. What solvents are suitable for dissolving this compound in experimental settings?

- Solubility Profile :

- High Solubility : Polar aprotic solvents like DMF and DMSO (10–50 mg/mL at 25°C).

- Moderate Solubility : THF, acetone (1–5 mg/mL).

- Low Solubility : Water, hexane (<0.1 mg/mL).

- Recommendation : Use DMSO for stock solutions in biological assays; DMF for catalytic reactions .

Advanced Research Questions

Q. How can discrepancies in NMR data be resolved when characterizing derivatives of this compound?

- Troubleshooting Strategy :

- Step 1 : Verify solvent purity and deuteration level. Residual protons in deuterated solvents (e.g., DMSO-d) can obscure peaks.

- Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can correlate C shifts with H signals for aromatic protons.

- Step 3 : Compare experimental F NMR shifts with literature values for trifluoromethoxy groups (δ -55 to -60 ppm).

- Step 4 : If impurities persist, employ preparative HPLC with a C18 column (MeCN/HO + 0.1% TFA) for final purification .

Q. What strategies are effective in optimizing the yield of this compound under varying reaction conditions?

- Optimization Framework :

- Catalytic Systems : Screen palladium catalysts (e.g., Pd(PPh), PdCl(dppf)) for Suzuki-Miyaura coupling. Use 1–5 mol% catalyst loading.

- Temperature Control : Conduct reactions at 80–100°C in anhydrous THF or dioxane to enhance coupling efficiency.

- Additives : Include KCO or CsCO (2–3 equiv) as a base. Additives like TBAB (tetrabutylammonium bromide) can improve solubility of boronic acids.

- Yield Analysis : Monitor reaction progress via TLC (R ~0.3 in hexane:EtOAc 3:1). Typical yields range from 60–85% after optimization .

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

- Computational Workflow :

- Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the biphenyl scaffold. Identify electrophilic/nucleophilic sites.

- Step 2 : Simulate transition states for Suzuki-Miyaura coupling to evaluate steric and electronic effects of the trifluoromethoxy group.

- Step 3 : Use molecular docking (AutoDock Vina) to predict interactions with catalytic palladium centers.

- Validation : Correlate computational results with experimental yields and selectivity data .

Q. What role does this compound play in the synthesis of metal-organic frameworks (MOFs)?

- Application Protocol :

- Ligand Design : Utilize the carboxylic acid group for coordination with metal nodes (e.g., Zn, Cu). The trifluoromethoxy group enhances hydrophobicity, useful for gas adsorption (e.g., CO, CH).

- Synthesis : Solvothermal reaction in DMF/water (120°C, 24 hr) to form 3D frameworks.

- Characterization : Analyze porosity via BET surface area measurements (500–800 m/g) and crystallinity via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.